Engineered Lipophilicity: XLogP Differentiation from the N-Phenyl Analog
The lipophilicity of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is engineered through the N-phenethyl side chain, providing a quantifiable difference from its closest analog, 3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide (CAS 260047-11-8). The target compound has a predicted XLogP3-AA of 2.4, compared to a predicted value of 1.7 for the N-phenyl analog, representing a calculated increase of 0.7 log units [1][2]. This distinct physicochemical property profile is a primary factor in compound selection for optimizing pharmacokinetic behavior.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide (CAS 260047-11-8), XLogP3-AA = 1.7 |
| Quantified Difference | +0.7 log units |
| Conditions | In silico prediction (XLogP3 3.0 algorithm) as reported in PubChem |
Why This Matters
A difference of 0.7 in predicted LogP indicates a significantly altered lipophilicity profile, which directly impacts a molecule's solubility, permeability, and overall drug-likeness, making the target compound a preferred choice for exploring a more lipophilic chemical space.
- [1] PubChem. (2025). Compound Summary for CID 3650912: 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3650912 View Source
- [2] PubChem. (2025). Compound Summary for CID 2794680: 3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2794680 View Source
